1-Cyclobutyl-2-hydroxyethanone
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Overview
Description
1-cyclobutyl-2-hydroxyethan-1-one is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is a ketone with a cyclobutyl group attached to the carbonyl carbon and a hydroxyl group on the adjacent carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclobutyl-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate cyclic acetal, which is then hydrolyzed to yield the desired product .
Another method involves the reduction of 1-cyclobutyl-2-oxoethan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction selectively targets the carbonyl group, converting it to a hydroxyl group and forming 1-cyclobutyl-2-hydroxyethan-1-one .
Industrial Production Methods
Industrial production of 1-cyclobutyl-2-hydroxyethan-1-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 1-cyclobutyl-2-oxoethan-1-one.
Reduction: 1-cyclobutyl-2-hydroxyethan-1-one.
Substitution: 1-cyclobutyl-2-chloroethan-1-one.
Scientific Research Applications
1-cyclobutyl-2-hydroxyethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclobutyl-2-hydroxyethan-1-one depends on its specific applicationFor example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
1-cyclobutyl-2-hydroxyethan-1-one can be compared with other similar compounds, such as:
Cyclobutanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-cyclobutyl-2-oxoethan-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1-cyclobutyl-2-chloroethan-1-one: Contains a chlorine atom instead of a hydroxyl group, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-cyclobutyl-2-hydroxyethanone |
InChI |
InChI=1S/C6H10O2/c7-4-6(8)5-2-1-3-5/h5,7H,1-4H2 |
InChI Key |
BWZZTAJBZYEIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)CO |
Origin of Product |
United States |
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